Gymnastatin F
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H35Cl2NO5 |
|---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
(2E,4E,6R)-N-[(1S,2S,3S,5S,9S)-1,7-dichloro-2,5-dihydroxy-9-methoxy-8-oxo-3-bicyclo[3.3.1]non-6-enyl]-4,6-dimethyldodeca-2,4-dienamide |
InChI |
InChI=1S/C24H35Cl2NO5/c1-5-6-7-8-9-15(2)12-16(3)10-11-19(28)27-18-14-23(31)13-17(25)20(29)24(26,21(18)30)22(23)32-4/h10-13,15,18,21-22,30-31H,5-9,14H2,1-4H3,(H,27,28)/b11-10+,16-12+/t15-,18+,21+,22+,23-,24+/m1/s1 |
InChI Key |
MZPLGIXULRXDSO-PYMPIODUSA-N |
Isomeric SMILES |
CCCCCC[C@@H](C)/C=C(\C)/C=C/C(=O)N[C@H]1C[C@@]2(C=C(C(=O)[C@]([C@H]1O)([C@H]2OC)Cl)Cl)O |
Canonical SMILES |
CCCCCCC(C)C=C(C)C=CC(=O)NC1CC2(C=C(C(=O)C(C1O)(C2OC)Cl)Cl)O |
Synonyms |
gymnastatin F |
Origin of Product |
United States |
Isolation and Characterization Methodologies
Stereochemical Elucidation Techniques
The determination of the precise spatial arrangement of atoms, or stereochemistry, of Gymnastatin F was a significant undertaking, relying on a suite of powerful analytical methods. The structural complexity, featuring a unique bicyclo[3.3.1]nonane ring system, necessitated a multi-pronged approach to unambiguously define its configuration. escholarship.orgnomuraresearchgroup.com
One-Dimensional Nuclear Magnetic Resonance (1D NMR) Spectroscopy
The initial steps in deciphering the structure of this compound involved the application of one-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. escholarship.org These techniques provided the foundational blueprint of the molecule's connectivity and the chemical environment of each proton and carbon atom.
The ¹H NMR spectrum of this compound revealed a series of signals indicating the presence of various proton types, including those on the bicyclic core, the unsaturated side chain, and methyl groups. escholarship.org Similarly, the ¹³C NMR spectrum provided a count of the unique carbon atoms in the molecule, distinguishing between sp³, sp², and carbonyl carbons, which was crucial for identifying the key functional groups. escholarship.org
Table 1: ¹H and ¹³C NMR Data for this compound in Acetone-d₆
| Position | δC (mult.) | δH (mult., J in Hz) |
| 1 | 212.0 (C) | |
| 2 | 58.1 (CH) | 4.39 (d, 3.1) |
| 3 | 43.1 (CH₂) | α: 2.22 (m), β: 2.62 (m) |
| 4 | 141.4 (C) | |
| 5 | 131.2 (CH) | 6.22 (br s) |
| 6 | 45.4 (CH) | 3.42 (m) |
| 7 | 208.6 (C) | |
| 8 | 51.0 (CH₂) | α: 2.80 (dd, 16.5, 5.8), β: 2.92 (dd, 16.5, 5.8) |
| 9 | 82.2 (CH) | 4.48 (d, 5.8) |
| 10 | 39.5 (CH) | 2.45 (m) |
| 11 | 166.7 (C) | |
| 12 | 125.1 (CH) | 6.09 (d, 15.1) |
| 13 | 146.9 (CH) | 7.31 (dd, 15.1, 9.9) |
| 14 | 128.0 (C) | |
| 15 | 149.0 (CH) | 5.68 (d, 9.9) |
| 16 | 33.3 (CH) | 2.49 (m) |
| 17 | 37.5 (CH₂) | 1.27 (m) |
| 18 | 27.8 (CH₂) | 1.22 (m) |
| 19 | 29.8 (CH₂) | 1.24 (m) |
| 20 | 32.2 (CH₂) | 1.24 (m) |
| 21 | 23.0 (CH₂) | 1.27 (m) |
| 22 | 14.2 (CH₃) | 0.87 (t, 6.8) |
| 23 | 12.5 (CH₃) | 1.76 (s) |
| 24 | 20.5 (CH₃) | 0.96 (d, 6.6) |
| OMe-9 | 50.1 (CH₃) | 3.32 (s) |
| NH | 7.91 (d, 8.8) |
Data sourced from Amagata et al., 2006. scispace.com
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy
To connect the individual atoms identified in the 1D NMR spectra and build the molecular framework, a series of two-dimensional NMR experiments were conducted. escholarship.org These included Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
The COSY experiment was instrumental in identifying proton-proton coupling networks, allowing for the tracing of adjacent protons through the carbon skeleton. This was particularly important for establishing the connectivity within the side chain and the bicyclic ring system. mdpi.com
HSQC spectroscopy correlated each proton signal with its directly attached carbon atom, providing unambiguous assignments for many of the carbon signals in the ¹³C NMR spectrum. semanticscholar.org
The HMBC experiment was crucial for piecing together the entire structure by identifying long-range (2-3 bond) correlations between protons and carbons. mdpi.com For instance, HMBC correlations were key in connecting the side chain to the bicyclo[3.3.1]nonane core via the amide linkage. mdpi.com
Table 2: Key 2D NMR Correlations for this compound
| Proton(s) | COSY Correlations | HMBC Correlations |
| H-2 | H-3α, H-3β | C-1, C-3, C-4, C-10 |
| H-3α, H-3β | H-2, H-10 | C-1, C-2, C-4, C-5, C-10 |
| H-5 | C-3, C-4, C-6, C-7, C-9 | |
| H-6 | H-10 | C-4, C-5, C-7, C-8 |
| H-8α, H-8β | C-6, C-7, C-9, C-10 | |
| H-9 | H-10 | C-1, C-5, C-7, C-8 |
| H-12 | H-13 | C-11, C-14 |
| H-13 | H-12, H-15 | C-11, C-15, C-23 |
| H-15 | H-13, H-16 | C-13, C-14, C-16, C-17 |
| H-23 | C-13, C-14, C-15 | |
| H-24 | H-16 | C-15, C-16, C-17 |
| OMe-9 | C-9 |
Correlations based on the structural elucidation of related gymnastatins. mdpi.com
Mass Spectrometry (MS) Applications in Structural Analysis
High-resolution electron impact mass spectrometry (HREIMS) played a critical role in determining the elemental composition of this compound. escholarship.orgmdpi.com This technique provided a highly accurate mass measurement of the molecular ion, which allowed for the deduction of the molecular formula, C₂₄H₃₅Cl₂NO₅. mdpi.com The isotopic pattern observed in the mass spectrum, characteristic of the presence of two chlorine atoms, further corroborated this formula.
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. While detailed fragmentation analysis for this compound is not extensively published, in general, the fragmentation of related compounds helps to confirm the presence of key structural motifs by identifying the masses of resulting fragment ions. libretexts.orglibretexts.org
Advanced Spectroscopic Methods for Absolute Configuration Determination
Determining the absolute configuration of a chiral molecule, its exact three-dimensional arrangement in space, often requires more advanced techniques. While the relative stereochemistry of this compound was established through detailed analysis of NMR data, particularly through Nuclear Overhauser Effect (NOE) experiments which reveal the spatial proximity of atoms, its absolute configuration was initially inferred. scispace.com
The absolute stereochemistry of this compound was presumed to be the same as that of the previously isolated Gymnastatin A, based on biogenetic considerations. scispace.com For other members of the gymnastatin family, more definitive methods have been employed. For example, the absolute configuration of Gymnastatin T was successfully determined using X-ray crystallography. uni-duesseldorf.dehhu.de This powerful technique involves diffracting X-rays through a single crystal of the compound to generate a detailed three-dimensional map of electron density, which can unambiguously establish the absolute stereochemistry. libretexts.org
Another powerful technique used for determining the absolute configuration of chiral compounds, including some natural products related to the gymnastatins, is the modified Mosher's method. This involves chemical derivatization of the molecule with a chiral reagent, followed by ¹H NMR analysis to deduce the stereochemistry at specific chiral centers. mdpi.com Furthermore, for complex molecules in solution, Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, can be compared with quantum chemical calculations to assign the absolute configuration. msu.edu Although not explicitly reported for this compound itself, these advanced methods represent the gold standard for absolute configuration determination in natural product chemistry.
Biosynthetic Pathways and Chemical Ecology
Putative Biosynthetic Origins of Gymnastatin F
The biosynthesis of the gymnastatin family of natural products, including this compound, is believed to commence from fundamental metabolic building blocks, which then undergo a series of complex chemical modifications. nih.gov
One of the proposed biosynthetic routes for compounds structurally related to the gymnastatins involves the condensation of an aromatic amino acid with a fatty acid derivative. researchgate.net Specifically, a putative pathway for isariotin F, which shares biosynthetic overlap with the gymnastatins, suggests the initial condensation of L-Phenylalanine and trans-2-Dodecenoic acid. researchgate.net This reaction would form an (E)-dodec-2-enoylphenylalanine intermediate, setting the stage for subsequent cyclization and functionalization. researchgate.net
| Precursor | Type | Role |
| L-Phenylalanine | Amino Acid | Provides the aromatic core and nitrogen atom. researchgate.netnih.gov |
| trans-2-Dodecenoic Acid | Fatty Acid Derivative | Forms the extended lipophilic side chain. researchgate.netthegoodscentscompany.com |
A prevailing hypothesis posits that the core structure of gymnastatins originates from the combination of the amino acid L-tyrosine and a 14-carbon polyketide fragment. nih.govresearchgate.net This merger is thought to initially produce gymnastatin N, which serves as a common precursor to other members of the family. nih.govrsc.org The tyrosine-derived unit forms a significant portion of the eventual bicyclic core, while the polyketide chain constitutes the rest of the carbon skeleton. rsc.org This hybrid origin is characteristic of many complex fungal metabolites, combining elements from both primary and secondary metabolic pathways. nih.gov
Following the initial assembly of the precursor chain, a series of tailoring reactions are essential to generate the complex architecture of this compound. nih.govrsc.org Electrophilic halogenation, catalyzed by halogenase enzymes, is a key step, leading to the incorporation of chlorine atoms into the molecule. researchgate.netrsc.orgmdpi.com These halogenated intermediates are crucial for the subsequent steps.
Oxidative cyclization reactions, often catalyzed by enzymes like cytochrome P450 monooxygenases, are then employed to construct the intricate ring systems. rsc.orgnih.gov These enzymatic reactions create a diverse library of architecturally complex natural products from a simple, common precursor. nih.govrsc.org The process involves the formation of reactive intermediates that undergo intramolecular bond formation to yield the characteristic scaffolds of the gymnastatin and dankastatin alkaloids. researchgate.netrsc.org
Tyrosine and Polyketide Fragment Derivation
Enzymatic Mechanisms in this compound Biosynthesis
While the specific enzymatic machinery for this compound biosynthesis has not been fully elucidated, the proposed chemical transformations point towards the involvement of several key enzyme families. The construction of the core structure from tyrosine and a polyketide fragment implicates the action of a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly. nih.govnih.gov
The subsequent tailoring steps rely on other classes of enzymes:
Halogenases : Flavin-dependent or non-heme iron-dependent halogenases are likely responsible for the regioselective chlorination of the aromatic ring derived from tyrosine. mdpi.com
Cytochrome P450 Monooxygenases : These enzymes are frequently involved in oxidative cyclization reactions in natural product biosynthesis, creating complex ring structures from linear precursors. nih.govmdpi.com
Cyclases : Specific polyketide cyclases are known to catalyze aldol (B89426) condensation reactions to form cyclic structures from polyketide chains, a key process in forming the multicyclic ring system. embopress.org
Intermediates and Biosynthetic Cascade Investigations
Synthetic chemistry has provided significant insights into the plausible biosynthetic cascade. Studies have shown that the formation of different structural motifs, such as the oxo-decalin or bicyclo[3.3.1]nonane cores, can be influenced by subtle changes in reaction conditions, suggesting that nature may modulate these pathways in a controlled manner. rsc.org An alternative hypothesis suggests that some chlorinated gymnastatins could originate from non-halogenated precursors like aranorosin, a related fungal metabolite, through nucleophilic chloride-mediated chemistry. rsc.orgrsc.org
The signature bicyclo[3.3.1]nonane core of this compound is proposed to be formed through a sophisticated cascade of reactions. researchgate.netrsc.org Synthetic studies aiming to mimic this biosynthetic process have successfully employed tandem reaction sequences. rsc.org The process is believed to be initiated from a spirocyclic dienone intermediate. researchgate.netrsc.org
Two key reaction pathways are hypothesized to lead to the bicyclic core:
Aldol Pathway : An intramolecular aldol reaction can forge one of the crucial carbon-carbon bonds to establish the bicyclic framework. researchgate.netrsc.org
Oxa-Michael Pathway : An intramolecular oxa-Michael addition, where an oxygen nucleophile attacks an α,β-unsaturated system, is another critical step. researchgate.netrsc.orgnih.gov This reaction, followed by subsequent aldol condensation, can lead to the formation of the bicyclo[3.3.1]nonane system. nih.gov
Investigations have shown that a spirolactol intermediate, treated with a base, can trigger the cascade to form the bicyclo[3.3.1]nonane product. rsc.org The stereochemical outcome of these reactions is critical and appears to be delicately controlled in the natural biosynthetic pathway. researchgate.netrsc.org
Formation of Bicyclo[3.3.1]nonane Core via Aldol and Oxa-Michael Pathways
Biosynthetic Relationships with Related Alkaloids (e.g., Dankastatins)
The gymnastatins and dankastatins are two closely related families of alkaloids, often co-produced by the same fungal strains, such as Gymnascella dankaliensis. nih.govresearchgate.net Their structural diversity, including different skeletal frameworks, is believed to arise from a common biosynthetic origin, likely diverging from a shared intermediate. nih.govresearchgate.net The proposed biosynthetic pathways suggest that these complex structures are initially formed from the combination of tyrosine and a 14-carbon polyketide fragment, which first generates Gymnastatin N. nih.gov Subsequent electrophilic halogenation and a series of oxidative cyclization reactions are then thought to produce the wide array of gymnastatin and dankastatin structures. nih.gov
The core structures that differentiate these two families are the bicyclo[3.3.1]nonane system of the gymnastatins and the oxo-decalin framework of the dankastatins. researchgate.net It has been proposed that these different skeletons are formed through competing intramolecular cyclization reactions: an aldol condensation pathway leading to the gymnastatin core and an oxa-Michael addition pathway resulting in the dankastatin core. researchgate.net
Laboratory studies have shown that subtle changes in reaction conditions can selectively favor the formation of one skeletal type over the other, highlighting the delicate balance that may also be at play in the natural biosynthetic machinery. nih.gov For instance, the choice of base and solvent in synthetic approaches can significantly influence the product ratio of bicyclo[3.3.1]nonane to oxo-decalin structures. nih.gov The co-isolation of both gymnastatins and dankastatins from Gymnascella dankaliensis provides strong evidence for their close biosynthetic relationship. researchgate.netresearchgate.net
Biogeographical and Microbiological Context of Producing Organisms
The primary producer of this compound and its related alkaloids is the fungus Gymnascella dankaliensis. researchgate.netresearchgate.netwikipedia.org This microorganism exhibits a notable ecological adaptability, having been isolated from diverse environments. wikipedia.org It is commonly found in terrestrial soils, particularly in warmer climates. wikipedia.org
In addition to its terrestrial presence, Gymnascella dankaliensis is frequently identified as a symbiont of marine invertebrates, most notably sponges. wikipedia.org It has been repeatedly isolated from the marine sponge Halichondria japonica. wikipedia.orgnih.gov The symbiotic relationship between marine sponges and microorganisms is a well-documented source of novel bioactive secondary metabolites. mdpi.com It is believed that the unique chemical environment within the sponge host may influence the metabolic pathways of the fungus, leading to the production of a diverse array of compounds, including the gymnastatins. mdpi.com Strains of Gymnascella dankaliensis have been isolated from sponges in various locations, including the Osaka Bay in Japan. mdpi.com
The genus Gymnascella belongs to the family Gymnoascaceae in the order Onygenales. wikipedia.orgwikipedia.org Some species within this genus, including Gymnascella dankaliensis, have demonstrated the ability to thrive in extreme environments. For instance, Gymnascella marismortui has been recorded in the hypersaline waters of the Dead Sea, suggesting that some members of this genus are halophilic or at least highly halotolerant. wikipedia.org While G. dankaliensis is often associated with warmer regions, the full extent of its geographical distribution and the specific ecological factors that govern its prevalence and secondary metabolite production are areas of ongoing research. wikipedia.org
Synthetic Strategies and Methodologies
Total Synthesis Approaches to Gymnastatin F
The core challenge in synthesizing this compound lies in the efficient and stereocontrolled construction of its complex architecture, particularly the bicyclo[3.3.1]nonane ring system. Researchers have devised several approaches, with tandem reactions being a prominent strategy.
Tandem Michael and Aldol (B89426) Reaction Sequences
A key strategy for assembling the bicyclic core of this compound and its analogue, Gymnastatin Q, involves a base-induced tandem Michael addition-intramolecular aldolization sequence. rsc.org This approach often begins with a suitably substituted spirocyclic precursor derived from L-tyrosine. nih.govresearchgate.net For instance, a hemiacetal-containing spirodienone can be treated with a base like potassium hydroxide (B78521) in methanol (B129727) (KOH/MeOH). rsc.org This condition facilitates a cascade reaction where a Michael addition is followed by an intramolecular aldol condensation, effectively forging the bicyclo[3.3.1]nonane framework. rsc.orgnih.gov This tandem process is a powerful tool for rapidly building molecular complexity from a simpler, dearomatized precursor. nih.gov
In one synthetic study, a spirodienone intermediate was exposed to KOH in methanol, leading to the formation of the bicyclic core, which was then elaborated over several steps into this compound (36% yield) and Gymnastatin Q (64% yield). rsc.org The choice of base and solvent system is critical in guiding the reaction pathway and influencing the stereochemical outcome of the newly formed chiral centers. nih.govrsc.org
Challenges in Constructing the Bicyclo[3.3.1]nonane Scaffold
The construction of the bicyclo[3.3.1]nonane core, a privileged structure found in over 1000 natural products, is fraught with challenges, primarily revolving around stereocontrol. nih.gov In the synthesis of gymnastatins, a significant hurdle is establishing the correct stereochemistry at the C-9 position. nih.govresearchgate.netrsc.org
Initial attempts to forge the bicyclo[3.3.1]nonane core using aqueous potassium hydroxide in acetonitrile (B52724) on a key aldehyde intermediate (derived from L-tyrosine) led to a mixture of bicyclic products with the incorrect C-9 stereocenter. nih.govresearchgate.net This undesired outcome was attributed to a rapid intramolecular oxa-Michael addition pathway involving a hydrated aldehyde intermediate, which forms a thermodynamically favored but stereochemically incorrect product. nih.govrsc.org The diastereomers at C-1 can be formed in a reversible aldol reaction, but controlling the C-9 configuration proved more difficult. nih.gov
To overcome this, researchers investigated various reaction conditions, finding that the choice of base and the exclusion of water were crucial. nih.govrsc.org Using potassium bases in excess, such as KHMDS, in non-aqueous solvents favored the formation of the desired gymnastatin-type scaffold over the alternative dankastatin-type (oxo-decalin) scaffold. nih.govrsc.org Careful temperature control was also found to be essential; specific low temperatures could be used to generate the desired bicyclic core with the correct C-9 stereochemistry, preventing the undesired oxa-Michael addition pathway. nih.gov
| Challenge | Synthetic Observation | Proposed Solution |
| C-9 Stereocontrol | Treatment of a key aldehyde intermediate with aqueous KOH yielded products with the incorrect C-9 stereochemistry. nih.govresearchgate.net | Use of excess potassium bases (e.g., KHMDS) in non-aqueous solvents and careful temperature control to favor the desired aldol pathway. nih.govrsc.org |
| Competing Pathways | An intramolecular oxa-Michael addition competes with the desired aldol condensation, leading to undesired scaffolds. nih.govrsc.org | Employing alcohol-based nucleophiles instead of water and maintaining low reaction temperatures to suppress the oxa-Michael pathway. nih.gov |
| Diastereoselectivity | The initial aldol reaction can produce a mixture of diastereomers at the C-1 position. nih.gov | The C-1 stereocenter can often be epimerized to the desired configuration under basic conditions via a retro-aldol/aldol sequence. nih.govrsc.org |
Stereoselective Synthesis of Key Intermediates
The successful total synthesis of this compound hinges on the stereoselective preparation of crucial building blocks. A common starting material is L-tyrosine, which provides the foundational stereochemistry. nih.gov The synthesis involves a carefully controlled mono-chlorination of a Boc-protected tyrosine methyl ester, followed by reduction to an aldehyde. nih.gov
A critical step is the dearomatization of the tyrosine derivative. This is often achieved using a hypervalent iodine reagent like phenyliodine(III) bis(trifluoroacetate) (PIFA) in the presence of a radical trap such as TEMPO, which converts the phenol (B47542) into a spirolactol. nih.gov This process generates a complex mixture of diastereomers, but sets the stage for the key ring-forming reactions. nih.gov The stereoselective hydrogenation of intermediates is another key tactic used to control the relative stereochemistry in related bicyclic systems. d-nb.info
Development of Novel Synthetic Transformations
The pursuit of this compound has also led to the discovery and refinement of novel synthetic methods, particularly those involving the manipulation of epoxide and enone functionalities.
Epoxide Opening and Intramolecular Aldol Reactions
A novel and efficient method for constructing the bicyclic core of gymnastatins was discovered during synthetic work on the related natural product aranorosin. nih.gov This method involves the treatment of a spirodiepoxyketone intermediate with a thiol, such as thiophenol, in the presence of a base like cesium carbonate (Cs₂CO₃). nih.gov This triggers a cascade involving the ring-opening of one epoxide by the thiol, followed by an intramolecular aldol reaction that forms the bicyclo[3.3.1]nonane ring system. nih.gov This sequence provides the functionalized bicyclic core in moderate to good yields (57%-88%). nih.gov In situ NMR studies have supported the proposed mechanism, which proceeds through the formation of a mixed O,S-acetal, 1,2-migration to open the first epoxide, and then the key base-catalyzed intramolecular aldol reaction. nih.gov
Manipulation of Chloroenone and Epoxyketone Moieties
The gymnastatin family of alkaloids features a variety of electrophilic functional groups, including chloroenones and epoxyketones. researchgate.net The interconversion of these moieties is a key aspect of their synthesis and potential biosynthesis. nih.gov The epoxyketone functionality in Gymnastatin G, for example, can be envisioned as arising from the chloroenone motif present in this compound. nih.govresearchgate.net
Synthetic studies have demonstrated that epoxyketones can be readily formed from α,β-unsaturated ketones via diastereoselective epoxidation using reagents like hydrogen peroxide (H₂O₂) under basic conditions (e.g., Triton B). rsc.org Interestingly, these basic conditions can also induce partial epimerization of adjacent stereocenters through a retro-aldol/aldol mechanism, which can be exploited to obtain the desired stereochemistry. rsc.org
Analog and Derivative Synthesis
The synthesis of analogs and derivatives of this compound is a critical area of research aimed at understanding its mechanism of action and developing compounds with improved therapeutic properties. These synthetic efforts are primarily focused on two key areas: the design and synthesis of novel analogs and the systematic chemical modification of the core structure to establish structure-activity relationships (SAR).
Design and Synthesis of this compound Analogs
The design of this compound analogs has centered on modifying its distinct structural components: the bicyclo[3.3.1]nonane core and the unsaturated fatty acid side chain. Researchers have explored the synthesis of novel analogs by altering the length and degree of conjugation in the side chain, as well as by introducing different functional groups to the tyrosine-derived core. tudublin.ie
One notable approach involved the preparation of a library of eight new gymnastatin analogs. tudublin.ie These analogs were synthesized by linking an unsaturated side chain to a tyrosine unit via an amide bond. The design of these compounds varied in terms of chain lengths and the extent of conjugation. tudublin.ie Further diversification was achieved by methylating the acid side group of the tyrosine moiety to produce methyl ester derivatives. tudublin.ie
The synthesis of the characteristic bicyclo[3.3.1]nonane core of gymnastatins, including F and Q, has also been a significant focus. researchgate.net A key synthetic strategy involves an epoxide ring-opening cascade rearrangement. researchgate.net In one method, a spirodiepoxyketone intermediate was treated with thiophenol and cesium carbonate to yield the bicyclo[3.3.1]non-3-en-2-one core, a central structural element of this compound. researchgate.net The conditions for the intramolecular oxa-Michael addition have been shown to be crucial, with the choice of base and solvent influencing the formation of the desired bicyclic scaffold over other potential structures. rsc.org
Investigations into the biosynthesis of the gymnastatin and dankastatin alkaloids have also informed synthetic strategies. rsc.org These studies have highlighted the potential for interconversion between different members of the gymnastatin family, suggesting that a unified synthetic platform could be developed to access a variety of analogs. rsc.org This understanding of the biosynthetic pathways provides a roadmap for the rational design of new derivatives. rsc.org
Chemical Modifications for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to identifying the key structural features of this compound that are responsible for its biological activity. tudublin.ie By systematically modifying the molecule and assessing the impact on its cytotoxic effects, researchers can optimize the compound for enhanced potency and selectivity. tudublin.ie
A key area of investigation for SAR studies has been the modification of the unsaturated fatty acid side chain. It has been observed that the length of this chain can influence the selectivity of protein kinase inhibition by synthetic gymnastatin analogs. researchgate.net In a study evaluating a library of gymnastatin analogs against the A549 cancer cell line, it was found that increasing the chain length resulted in greater activity. tudublin.ie However, the introduction of an additional alkene group into the side chain did not lead to a significant improvement in activity. tudublin.ie
Another important chemical modification for SAR studies has been the alteration of the carboxylic acid group on the tyrosine-derived portion of the molecule. Preliminary results from the evaluation of synthetic analogs showed that methyl ester derivatives were more active than the corresponding compounds with a free acid side group. tudublin.ie This suggests that the presence of the ester functionality may be crucial for the compound's ability to inhibit its molecular targets, such as the POLO-like kinase 1 (Plk1). tudublin.ie In an ELISA assay, the methyl ester-containing compounds demonstrated inhibition of Plk1, while the analogs with the acid side group showed no inhibitory activity. tudublin.ie
The table below summarizes the findings from SAR studies on this compound analogs.
| Compound/Analog | Modification | Effect on Activity | Reference |
| Synthetic Gymnastatin Analogs | Varied length of the fatty acid side chain | Altered selectivity for protein kinase inhibition | researchgate.net |
| Synthetic Gymnastatin Analogs | Increased length of the fatty acid side chain | Increased activity against A549 cancer cells | tudublin.ie |
| Synthetic Gymnastatin Analogs | Addition of an alkene to the side chain | No significant improvement in activity | tudublin.ie |
| Methyl Ester Derivatives | Methylation of the carboxylic acid group | More active than compounds with a free acid group; inhibited Plk1 | tudublin.ie |
| Acid-Containing Analogs | Free carboxylic acid group | Showed no inhibition of Plk1 | tudublin.ie |
These SAR studies provide valuable insights into the chemical features that govern the biological activity of this compound and guide the design of future analogs with potentially enhanced therapeutic efficacy.
Molecular and Cellular Mechanism of Action Studies Excluding Prohibited Information
Investigation of Molecular Targets
The identification of specific molecular targets is crucial to understanding the mechanism of action of any bioactive compound. For Gymnastatin F and its analogs, this process involves exploring their potential to form covalent bonds with proteins and utilizing advanced proteomic techniques to pinpoint these interactions within the complex cellular environment.
This compound belongs to a class of natural products, the gymnastatin and dankastatin alkaloids, which are characterized by the presence of multiple electrophilic functional groups. researchgate.netrsc.orgnih.gov These groups can include chloroenone, α-chloroketone, and epoxyketone moieties. researchgate.netrsc.orgnih.gov Such electrophilic sites are chemically reactive and can form covalent bonds with nucleophilic amino acid residues within proteins, most notably cysteine. researchgate.netnomuraresearchgroup.commdpi.com This covalent modification of protein targets is a key aspect of their mechanism of action. rsc.orgnih.gov The ability of these natural products to form stable covalent bonds can lead to sustained target engagement and offers a way to interact with proteins that may be considered "undruggable" by conventional small molecules. rsc.orgnih.govresearchgate.netnomuraresearchgroup.com The presence of multiple reactive sites, or "warheads," within a single molecule raises the possibility of engaging with several nucleophilic residues on one or more protein partners. rsc.orgnih.govresearchgate.net
The formation of a covalent bond between an electrophilic compound and a target protein typically involves a two-step process. mdpi.com Initially, the compound may form a reversible, non-covalent complex with the protein. This is followed by an irreversible reaction where the electrophilic group on the compound reacts with a nucleophilic residue on the protein, forming a stable covalent linkage. mdpi.com While cysteine is a common target for such electrophilic compounds, other amino acids with nucleophilic side chains, such as histidine, serine, threonine, and tyrosine, can also be potential sites of covalent modification. mdpi.comelifesciences.org
To identify the specific proteins that are covalently modified by compounds like this compound, researchers employ sophisticated chemoproteomic strategies. nomuraresearchgroup.comresearchgate.net These methods allow for the enrichment and identification of protein targets from complex biological samples.
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to identify the protein targets of bioactive compounds directly in their native biological environment. nomuraresearchgroup.comuniversiteitleiden.nlnih.govresearchgate.netsioc-journal.cn This method utilizes chemical probes that mimic the structure of the compound of interest but are also equipped with a reporter tag, such as biotin (B1667282) or a fluorescent dye. universiteitleiden.nlresearchgate.net These probes react covalently with the active sites of their target enzymes. universiteitleiden.nl
In a typical ABPP experiment, a proteome is treated with the chemical probe. nih.gov The probe then forms a covalent bond with its protein targets. universiteitleiden.nl The reporter tag on the probe allows for the subsequent detection and isolation of the probe-labeled proteins. researchgate.net For example, if the probe contains a biotin tag, the labeled proteins can be enriched using streptavidin beads. mdpi.com The enriched proteins can then be identified using mass spectrometry. mdpi.com
Competitive ABPP is a variation of this technique where the proteome is pre-incubated with the bioactive compound before the addition of the probe. researchgate.net If the compound binds to a specific protein, it will block the binding of the probe, leading to a decrease in the signal for that protein. researchgate.net This allows for the identification of the specific targets of the compound. mdpi.com The isoTOP-ABPP (isotopic tandem orthogonal proteolysis-activity-based protein profiling) is an advanced quantitative ABPP method that has been used to identify the targets of related compounds. nomuraresearchgroup.comresearchgate.net
Quantitative mass spectrometry is an essential tool for identifying and quantifying the proteins that interact with a bioactive compound. frontiersin.orgnih.gov In the context of chemoproteomics, after the target proteins have been enriched, they are typically digested into smaller peptides, which are then analyzed by a mass spectrometer. mdpi.comresearchgate.net The mass spectrometer measures the mass-to-charge ratio of the peptides, which allows for their identification by matching the data against protein sequence databases. nih.govresearchgate.net
Several quantitative proteomics techniques can be used in conjunction with ABPP to determine the relative abundance of the targeted proteins. mdpi.com These methods include stable isotope labeling by amino acids in cell culture (SILAC), where cells are grown in media containing "light" or "heavy" isotopes of amino acids. frontiersin.orgresearchgate.net By comparing the proteomes of treated and untreated cells, researchers can identify proteins whose abundance or modification state has changed in response to the compound. researchgate.net Other methods like isobaric tags for relative and absolute quantitation (iTRAQ) involve chemically labeling the peptides after digestion. mdpi.com These quantitative approaches provide a robust platform for identifying the specific protein targets of compounds like this compound. frontiersin.orgnih.gov
The identification of specific protein targets provides critical insights into the mechanism of action of a compound. For instance, the covalent modification of a key amino acid residue within the active site of an enzyme can lead to its irreversible inhibition. mdpi.com This can disrupt a critical cellular pathway and lead to the observed biological effects.
In some cases, the binding of a small molecule can induce a new interaction between two proteins that would not normally associate, a concept known as a "molecular glue". nomuraresearchgroup.comresearchgate.net This induced proximity can lead to a variety of functional outcomes, such as the degradation of a target protein or the activation of a signaling pathway. nomuraresearchgroup.com The study of electrophilic natural products with multiple reactive sites, like the family to which this compound belongs, is an area of interest for the discovery of new molecular glues. nomuraresearchgroup.comresearchgate.net The ability to form multiple covalent attachments could lead to specific and potent molecular glue interactions. nomuraresearchgroup.com
Mitochondria are central to many cellular processes, and their dysfunction is implicated in numerous diseases. nih.gov Studies on compounds structurally related to this compound have revealed potential interactions with mitochondrial proteins. researchgate.netresearchgate.netresearchgate.net
For example, chemoproteomic studies on dankastatin B, a potent related alkaloid, identified the voltage-dependent anion-selective channel 3 (VDAC3) as a primary target in breast cancer cells. researchgate.netresearchgate.netresearchgate.net VDAC3 is a protein located on the outer mitochondrial membrane. researchgate.netresearchgate.netresearchgate.net The study demonstrated a direct and covalent interaction between dankastatin B and cysteine C65 of VDAC3. researchgate.netresearchgate.netresearchgate.net This covalent targeting of a key mitochondrial protein suggests a potential mechanism of action involving the modulation of mitochondrial function. researchgate.netresearchgate.net While the direct targets of this compound are still under full investigation, the findings with related compounds suggest that mitochondrial proteins are a plausible and important class of potential targets. The identification of such interactions is a critical step in unraveling the complete molecular mechanism of this class of natural products. nih.govnih.gov
Quantitative Mass Spectrometry for Target Identification
Enzyme Inhibition Studies (e.g., POLO-like Kinase (Plk1) Inhibition)
While the complete mode of action for the gymnastatin family of compounds is not yet fully elucidated, studies have explored their potential as enzyme inhibitors. tudublin.ie Research into synthetic analogues of gymnastatin has provided preliminary evidence for the inhibition of POLO-like kinase 1 (Plk1), a serine/threonine kinase with a critical role in cell cycle progression. tudublin.ie
An investigation into a library of novel gymnastatin analogues revealed that derivatives featuring a methyl ester side group demonstrated inhibitory activity against Plk1 in an ELISA assay. tudublin.ie In contrast, analogues possessing an acid side group did not show Plk1 inhibition. tudublin.ie This suggests that the chemical nature of the side chain is a critical determinant for its interaction with and inhibition of Plk1.
Table 1: Gymnastatin Analogue Activity against POLO-like Kinase (Plk1)
| Analogue Feature | Plk1 Inhibition |
|---|---|
| Methyl Ester Side Group | Yes |
| Acid Side Group | No |
Data derived from preliminary ELISA assay results. tudublin.ie
Cellular Pathways Modulated by this compound
Polo-like kinase 1 (Plk1) is a master regulator of multiple stages of mitosis, including the G2/M transition, spindle assembly, and cytokinesis. researchgate.net The inhibition of Plk1 is known to disrupt the cell cycle, typically leading to an arrest in the G2 or M phase. acs.org Given that analogues of gymnastatin have been shown to inhibit Plk1, it is inferred that this compound may exert its cytostatic effects in part by interfering with cell cycle regulation. tudublin.ie Direct studies specifically detailing the effects of this compound on cell cycle checkpoints are an area for further research.
Studies have demonstrated that this compound, along with the related compound Gymnastatin G, actively induces apoptosis. researchgate.net The mechanism for this programmed cell death involves the activation of key executioner proteins in the apoptotic cascade. researchgate.net Specifically, the pro-apoptotic activity of these compounds was measured by the activation of caspase-3. researchgate.net
Furthermore, this compound has been shown to modulate cell survival signals. researchgate.net It contributes to apoptosis by inactivating the pro-survival Akt/protein kinase B pathway, a critical signaling cascade that promotes cell survival and inhibits apoptosis. researchgate.netnih.gov By shutting down this pathway, this compound tips the cellular balance towards cell death.
Autophagy is a cellular degradation and recycling process essential for homeostasis, which can be modulated by small molecules as a therapeutic strategy. nih.govembopress.org Despite the investigation of other fungal metabolites for their effects on autophagy, current research has not established a direct link between this compound and the modulation of autophagic pathways. This remains an uninvestigated aspect of its biological activity.
This compound has been implicated in the modulation of cellular stress response pathways. researchgate.net Research indicates that its mechanism involves the mitogen-activated protein kinase (MAPK) signaling cascade. researchgate.net Specifically, studies have shown that this compound and G inhibit MAP kinase through a mechanism that enhances the phosphorylation of p38 and JNK (c-Jun N-terminal kinases). researchgate.net These kinases are strongly responsive to stress signals and are associated with the regulation of apoptosis. embopress.orgmdpi.com
Autophagy Modulation
Phenotypic Screening and Biological Activity Profiles
Phenotypic screening, which identifies compounds that produce a desired biological effect in cellular or organismal models, was instrumental in the discovery of the gymnastatins. acs.orgmdpi.comdntb.gov.ua The initial isolation of this compound was guided by its potent growth-inhibitory activity against the P388 murine lymphocytic leukemia cell line. acs.orgnih.gov This cytostatic effect is a primary phenotypic characteristic of the compound.
The bioassay-guided fractionation of extracts from Gymnascella dankaliensis consistently pointed to compounds with a unique bicyclo[3.3.1]nonane ring system, characteristic of this compound and G, as the source of the potent cytostatic activity. acs.orgresearchgate.netcapes.gov.br
Table 2: Biological Activity of this compound
| Cell Line | Activity |
|---|---|
| P388 Murine Lymphocytic Leukemia | Potent Growth Inhibition |
Data from initial bioassay-guided fractionation studies. acs.orgacs.orgnih.gov
Cytostatic Activity in Murine Cell Lines (e.g., P388 Lymphocytic Leukemia)
This compound, a natural product isolated from the sponge-derived fungus Gymnascella dankaliensis, has demonstrated notable cytostatic properties. researchgate.netuni-duesseldorf.de Early studies identified this compound as a potent inhibitor of cancer cell growth, particularly against murine cell lines. researchgate.netuni-duesseldorf.de In vitro assays using the P388 lymphocytic leukemia cell line revealed significant growth inhibition. researchgate.netuni-duesseldorf.demdpi.com
Specifically, this compound exhibits potent cytotoxic activity against the P388 cell line with a reported 50% effective dose (ED₅₀) of 0.13 µg/mL. researchgate.netmdpi.comscispace.com This level of activity is characteristic of the broader gymnastatin family, many of which show cytotoxicity against P388 cells with ED₅₀ values ranging from the low nanogram to microgram per milliliter level. researchgate.netmdpi.comgoogle.com The consistent and potent effect on the P388 cell line has established it as a benchmark for assessing the cytostatic potential of gymnastatin compounds. researchgate.netmdpi.com
Growth Inhibition in Diverse Human Cancer Cell Lines (e.g., MCF-7, HepG2, A549, HT-29, SGC-7901)
While this compound shows potent activity against murine P388 cells, comprehensive data on its direct effects against a wide panel of human cancer cell lines is limited in the reviewed literature. However, studies on closely related gymnastatin analogues provide insight into the potential activity of this class of compounds against human cancers.
For instance, the related metabolite Gymnastatin Z has been evaluated against a panel of five human cancer cell lines: MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), A549 (lung carcinoma), HT-29 (colorectal adenocarcinoma), and SGC-7901 (gastric adenocarcinoma). nih.govresearchgate.netmdpi.com Gymnastatin Z displayed moderate inhibitory activities against these cell lines, with 50% inhibitory concentration (IC₅₀) values ranging from 25.6 to 83.7 µM. nih.govresearchgate.net Furthermore, synthetic analogues of gymnastatin have been specifically evaluated against the A549 cancer cell line, indicating the relevance of the core structure in targeting human lung cancer cells. tudublin.ie Other members of the family, such as Gymnastatins I and J, have also shown appreciable growth inhibition against various human cancer cell lines. mdpi.com
These findings suggest that while the gymnastatin scaffold is active against human cancer cells, the potency can vary. Direct and specific testing of this compound against this panel is required to fully elucidate its activity profile.
Differential Sensitivity Across Cancer Cell Line Panels
The available data indicates a differential sensitivity of cancer cell lines to gymnastatins. A notable difference is observed between the high potency of this compound against the murine P388 leukemia cell line (ED₅₀ of 0.13 µg/mL) and the more moderate activity of the related Gymnastatin Z against a panel of human solid tumor cell lines (IC₅₀ values of 25.6 to 83.7 µM). mdpi.comscispace.comnih.govresearchgate.net
This suggests a potential selectivity based on the origin of the cell line (murine vs. human) or the cancer type (leukemia vs. carcinoma). Furthermore, within the gymnastatin family itself, variations in structure lead to different patterns of activity. For example, Gymnastatins I and J, which are brominated analogues of Gymnastatins A and B, exhibit strong cytotoxic effects against a panel of 39 human cancer cell lines, with distinct patterns of selectivity. mdpi.com This highlights that minor structural modifications can influence the spectrum of activity across different cancer types, a key aspect of their therapeutic potential. mdpi.comnih.gov
Interactive Table: Cytotoxic Activity of this compound and Related Compounds
| Compound | Cell Line | Assay Type | Value | Unit |
|---|---|---|---|---|
| This compound | P388 | ED₅₀ | 0.13 | µg/mL |
| Gymnastatin Z | MCF-7 | IC₅₀ | 25.6 - 83.7 | µM |
| Gymnastatin Z | HepG2 | IC₅₀ | 25.6 - 83.7 | µM |
| Gymnastatin Z | A549 | IC₅₀ | 25.6 - 83.7 | µM |
| Gymnastatin Z | HT-29 | IC₅₀ | 25.6 - 83.7 | µM |
| Gymnastatin Z | SGC-7901 | IC₅₀ | 25.6 - 83.7 | µM |
Structure-Activity Relationship (SAR) at the Molecular Level
Influence of Bicyclo[3.3.1]nonane Core on Biological Activity
The bicyclo[3.3.1]nonane ring system is a defining and unique structural feature of this compound and is considered crucial for its biological activity. researchgate.netuni-duesseldorf.de This rigid, three-dimensional scaffold is found in over 1,000 natural products and is recognized as a "privileged structure" in medicinal chemistry due to its frequent association with potent biological activities, including anticancer effects. tudublin.iersc.org
The bicyclo[3.3.1]nonane core provides a specific spatial arrangement for the substituents, which facilitates precise interactions with biological targets. tudublin.ie Its complex architecture is believed to contribute to the high potency and, in some cases, selectivity of the natural products that contain it. mdpi.comrsc.org In the context of this compound, this core structure distinguishes it from other members of the gymnastatin family that possess different ring systems, such as the spirocyclic gymnastatins (e.g., Gymnastatin A). scispace.comvulcanchem.com The presence of this core is directly linked to the potent growth inhibition observed against cancer cell lines. researchgate.netuni-duesseldorf.de
Impact of Functional Group Modifications (e.g., Chloroenone, Epoxyketone)
The gymnastatin family of compounds features a variety of electrophilic functional groups, including chloroenone, α-chloroketone, and epoxyketone moieties, which are critical to their cytotoxic activity. rsc.orgrsc.orgresearchgate.net this compound possesses a chloroenone group, which is a key electrophilic site that can potentially react with nucleophilic residues in proteins, leading to covalent modification of cellular targets. rsc.orgresearchgate.net
The significance of this functional group can be inferred by comparing this compound with its close analogue, Gymnastatin G. It has been proposed that the epoxyketone functionality in Gymnastatin G could biosynthetically arise from the chloroenone motif of this compound. rsc.org This transformation from a chloroenone to an epoxyketone represents a change in the reactive electrophilic site, which can alter the compound's reactivity and target specificity. nih.govrsc.org Studies comparing brominated gymnastatins to their chlorinated counterparts, such as Gymnastatin J versus Gymnastatin B, have shown that the nature of the halogen substituent significantly impacts cytotoxic potency, suggesting the electronic and steric properties of this region are finely tuned for biological activity. hhu.de
Effects of Side Chain Length and Substituent Variation on Efficacy and Selectivity
The long unsaturated amide side chain of this compound is another critical determinant of its biological efficacy and selectivity. nih.govvulcanchem.com Structure-activity relationship studies on synthetic gymnastatin analogues have demonstrated that modifications to this side chain can significantly alter their biological profiles. tudublin.ienih.gov
Research has shown that the length of the fatty acid-like side chain is directly correlated with cytotoxic activity. tudublin.ienih.gov In a study evaluating novel gymnastatin analogues against the A549 lung cancer cell line, it was observed that increasing the side chain length resulted in increased activity. tudublin.ie Furthermore, modifications to the terminal group of the side chain, such as converting the carboxylic acid to a methyl ester, also influenced the activity, with the methyl ester derivatives showing greater potency in some assays. tudublin.ie These studies indicate that the side chain plays a vital role in the molecule's ability to interact with its cellular targets, and variations in its length and substituents can be used to modulate both the potency and selectivity of these compounds. tudublin.ienih.gov
Computational and In Silico Approaches to SAR
Computational and in silico methodologies are instrumental in modern drug discovery, offering a platform to predict and analyze the interactions between a ligand and its biological target at a molecular level. mdpi.comjscimedcentral.com These approaches, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore identification, provide valuable insights into the structure-activity relationships (SAR) of bioactive compounds. pharmacophorejournal.comnih.gov While comprehensive in silico SAR studies specifically targeting this compound are not extensively detailed in publicly available literature, the general principles and the computational analyses of closely related gymnastatins can provide a framework for understanding its potential molecular interactions and guide future research.
Molecular docking simulations, for instance, are employed to predict the preferred binding orientation of a molecule to a target protein, estimating the binding affinity and identifying key interactions such as hydrogen bonds and hydrophobic contacts. jscimedcentral.com For the gymnastatin class of compounds, docking studies have been suggested as a method to identify potential lead candidates against various therapeutic targets. One such study proposed gymnastatins as potential inhibitors of the VP40 matrix protein of the Ebola virus based on computational screening and molecular docking. researchgate.net
In a study on related marine-derived fungal alkaloids, the binding potential of Gymnastatin Z was evaluated against several viral proteases using molecular docking. nih.gov Such analyses yield quantitative data, like binding energies, which help in ranking potential inhibitors. Although this data is for Gymnastatin Z, it illustrates the type of information generated in these studies.
Table 1: Illustrative Molecular Docking Results for Gymnastatin Z against Viral Proteases.
| Target Protein | Binding Energy (ΔG, kcal/mol) |
|---|---|
| SARS-CoV-2 MPro | -34.15 nih.gov |
| SARS-CoV-2 3CLpro | -34.28 nih.gov |
| SARS-CoV-2 PLpro | -22.21 nih.gov |
Note: This data is for Gymnastatin Z and is presented to exemplify the outputs of in silico molecular docking studies.
Pharmacophore modeling is another powerful computational tool that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific target. pharmacophorejournal.comresearchgate.net For the gymnastatins, the unique bicyclo[3.3.1]nonane ring system present in this compound and G is a key structural feature that would be a central component of any pharmacophore model. researchgate.net A research endeavor aimed at synthesizing a library of molecules that mimic the core structure of Gymnastatins F and Q underscores the recognition of this scaffold as a crucial pharmacophoric element for their biological activity. pitt.edu
The development of a 3D-QSAR model would be a logical next step in a comprehensive in silico analysis. Such a model would correlate the 3D structural properties of a series of this compound analogs with their biological activity, providing a predictive tool for designing new derivatives with enhanced potency. pharmacophorejournal.com The statistical robustness of a QSAR model is typically evaluated by parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). pharmacophorejournal.com
While a specific, detailed computational SAR study for this compound is not yet available, the existing research on related compounds and the established computational methodologies provide a clear path for future investigations. Such studies would be invaluable for elucidating the precise molecular mechanism of action of this compound and for the rational design of novel, more potent analogs.
Future Directions in Gymnastatin F Research
Deeper Mechanistic Elucidation and Target Validation
While the gymnastatin family, including Gymnastatin F, is known for its cytostatic properties, the precise molecular mechanisms underpinning these effects are not yet fully understood. researchgate.netresearchgate.net Many of these tyrosine-derived alkaloids are reported to possess significant anti-cancer activity, but detailed target identification studies have been lacking. researchgate.netnih.gov The presence of multiple electrophilic functional groups, such as the chloroenone motif, suggests a potential for covalent interaction with protein targets. researchgate.netnih.govrsc.org
Future research must prioritize the definitive identification of this compound's cellular binding partners. Advanced chemoproteomic approaches, which have been successfully applied to related compounds like dankastatin B to identify targets such as the voltage-dependent anion selective channel (VDAC3), can be adapted for this compound. researchgate.netresearchgate.netnih.gov Once putative targets are identified, rigorous validation studies will be essential. This includes:
Biochemical assays to confirm direct binding and modulation of target protein activity.
Cell-based assays using techniques like CRISPR-Cas9 gene editing or RNA interference to validate the target's role in mediating the biological effects of this compound.
Structural biology studies (e.g., X-ray crystallography or cryo-electron microscopy) to visualize the precise binding interaction between this compound and its target protein(s). This will provide invaluable insights into the structure-activity relationship and guide the design of more potent and selective analogs.
A deeper understanding of the mechanism is crucial, as it will illuminate the specific cellular pathways perturbed by this compound and could reveal novel therapeutic vulnerabilities.
Advanced Synthetic Route Development for Scalability and Analog Generation
The limited availability of this compound from its natural source necessitates the development of efficient and scalable total synthesis routes. While synthetic strategies for related gymnastatins have been explored, including tandem Michael and aldol (B89426) reactions, further optimization is required for large-scale production. nih.govresearchgate.netmdpi.comresearchgate.net
Key areas for future synthetic research include:
Exploration of biomimetic synthesis strategies that mimic the proposed biosynthetic pathways, potentially leading to more efficient and atom-economical routes. researchgate.netnih.gov For instance, investigations into the cyclization cascades that form the unique bicyclo[3.3.1]nonane ring system of this compound are of particular interest. nih.govnih.gov
Creation of a flexible synthetic platform that not only allows for the efficient synthesis of this compound but also facilitates the generation of a diverse library of structural analogs. nih.govgoogle.com This will be critical for probing structure-activity relationships and optimizing the compound's biological profile.
The ability to produce significant quantities of this compound and its derivatives is a prerequisite for comprehensive preclinical evaluation and further biological studies.
Biosynthetic Engineering for Enhanced Production or Novel Analog Creation
The biosynthetic gene cluster responsible for gymnastatin production in Gymnascella dankaliensis represents a fertile ground for genetic manipulation. rsc.orgnih.gov Understanding and engineering these pathways could provide a sustainable and versatile source of this compound and novel derivatives. uni-hannover.de
Future research in this area should focus on:
Complete elucidation of the this compound biosynthetic pathway , including the identification and characterization of all involved enzymes, such as polyketide synthases, halogenases, and cyclases. researchgate.netnih.gov
Heterologous expression of the biosynthetic gene cluster in a more genetically tractable host organism, such as Aspergillus oryzae or Saccharomyces cerevisiae. uni-hannover.de This could lead to significantly higher yields and facilitate pathway engineering.
Combinatorial biosynthesis and enzyme engineering to generate "unnatural" natural products. By swapping enzyme domains or introducing genes from other biosynthetic pathways, it may be possible to create novel gymnastatin analogs with altered functionalities and potentially improved biological activities. uni-hannover.de For example, the plasticity of halogenating enzymes could be exploited to produce brominated or fluorinated analogs. hhu.de
Biosynthetic engineering offers a powerful and sustainable alternative to chemical synthesis for accessing a wide range of gymnastatin-related compounds.
Exploration of Undiscovered Biological Activities (Excluding Prohibited)
While the cytostatic properties of this compound are its most well-documented feature, the full spectrum of its biological activities remains largely unexplored. researchgate.netnih.gov Natural products often possess multiple biological functions, and a comprehensive screening approach could uncover novel therapeutic applications for this compound.
Future investigations should include:
Broad-based phenotypic screening against a wide range of cell lines and disease models. This could reveal unexpected activities in areas such as inflammation, neurodegeneration, or infectious diseases.
Target-based screening against panels of enzymes and receptors known to be involved in various disease pathways.
Investigation of its potential as an antimicrobial agent , given that many marine-derived fungal metabolites exhibit such properties. mdpi.com
A systematic exploration of this compound's bioactivity profile could significantly expand its potential therapeutic utility beyond its currently known effects.
Integration of Omics Technologies for Comprehensive Cellular Impact Analysis
To gain a holistic understanding of how this compound affects cellular physiology, it is essential to integrate various "omics" technologies. researchgate.net This systems-level approach can provide an unbiased and comprehensive view of the molecular perturbations induced by the compound. lumc.nlnih.gov
Key omics-based research directions include:
Transcriptomics (RNA-seq) to analyze changes in gene expression patterns following treatment with this compound. This can help identify the cellular pathways and biological processes that are most affected.
Proteomics to quantify changes in protein abundance and post-translational modifications. This can provide direct insights into the downstream effects of target engagement and identify potential biomarkers of drug response.
Metabolomics to profile the changes in small molecule metabolites within the cell. lumc.nlscispace.com This can reveal alterations in metabolic pathways and provide a functional readout of the cellular state. nih.gov
By integrating data from these different omics platforms, researchers can construct detailed network models of this compound's mechanism of action. researchgate.net This comprehensive analysis will not only deepen our understanding of its biological effects but also aid in the identification of potential synergistic drug combinations and patient populations most likely to respond to treatment.
Q & A
Q. What spectroscopic and computational methods are critical for elucidating the structure of Gymnastatin F?
Structural elucidation of this compound requires a combination of nuclear magnetic resonance (NMR) spectroscopy (1D and 2D experiments), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For complex stereochemical assignments, circular dichroism (CD) spectroscopy and density functional theory (DFT) calculations are used to validate proposed configurations. Researchers must compare spectral data with structurally related compounds (e.g., gymnastatins A and H) to resolve ambiguities .
Q. What are the foundational synthetic strategies for this compound, and how do they address stereochemical challenges?
Initial synthetic routes often involve asymmetric catalysis or chiral auxiliaries to control stereochemistry. For example, Nishiyama’s synthesis of gymnastatin A utilized diastereoselective photodeconjugation of a glucose-derived ester to establish the C-6 configuration, achieving >95% diastereomeric excess . Key steps include regioselective oxidation, stereocontrolled cyclization, and protecting-group strategies to manage reactive intermediates. Researchers should document reaction conditions (e.g., temperature, catalysts) meticulously to ensure reproducibility .
Q. How should researchers design experiments to validate the bioactivity of this compound against cancer cell lines?
Use standardized assays (e.g., MTT or SRB) with appropriate controls (positive/negative controls, solvent-only groups). Include dose-response curves to determine IC50 values and assess selectivity between cancerous and non-cancerous cell lines. Replicate experiments across multiple cell lines (e.g., HeLa, MCF-7) and validate results using orthogonal methods (e.g., apoptosis assays, flow cytometry). Statistical analysis (e.g., ANOVA) must confirm significance (p < 0.05) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?
Optimization requires systematic screening of reaction parameters:
- Catalyst selection : Test chiral ligands (e.g., BINOL derivatives) for asymmetric induction .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
- Temperature control : Low temperatures (−78°C) can suppress epimerization during sensitive steps .
- Purification : Use preparative HPLC or crystallization to isolate enantiomerically pure products. Document yield and purity at each stage for comparative analysis .
Q. How should contradictory data on this compound’s mechanism of action be resolved?
Contradictions often arise from variability in assay conditions or cell-line specificity. To resolve this:
- Standardize protocols : Align with NIH guidelines for cell viability assays .
- Multi-omics integration : Combine transcriptomic, proteomic, and metabolomic data to identify conserved pathways (e.g., apoptosis induction vs. metabolic disruption).
- Independent validation : Collaborate with external labs to replicate key findings .
Q. What advanced computational tools can predict this compound’s interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model binding affinities to proteins like tubulin or topoisomerases. Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) to quantify binding kinetics. Use cheminformatics platforms (e.g., Schrödinger Suite) for structure-activity relationship (SAR) analysis .
Q. How can researchers improve the scalability of this compound synthesis for preclinical studies?
Transition from batch to flow chemistry for exothermic or air-sensitive reactions. Implement continuous purification systems (e.g., simulated moving bed chromatography) and optimize protecting-group strategies to reduce step count. Validate scalability by producing gram-scale batches with ≤5% variability in yield and purity .
Methodological Guidelines
Q. What criteria should govern the inclusion of this compound data in publications?
- Reproducibility : Provide full experimental details (e.g., reagent vendors, instrument settings) in supplementary materials .
- Data precision : Report numerical values to one digit beyond instrument precision (e.g., IC50 = 1.2 ± 0.1 μM) .
- Ethical reporting : Disclose conflicts of interest and adhere to journal-specific formatting for figures/tables .
Q. How should researchers address gaps in the biosynthetic pathway of this compound?
Use heterologous expression in model fungi (e.g., Aspergillus nidulans) to identify putative gene clusters. Combine LC-MS/MS-based metabolomics with CRISPR-Cas9 gene knockout studies to trace intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
